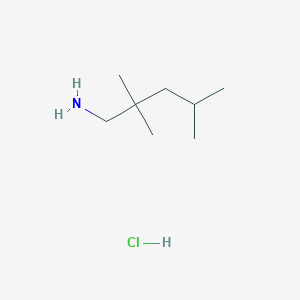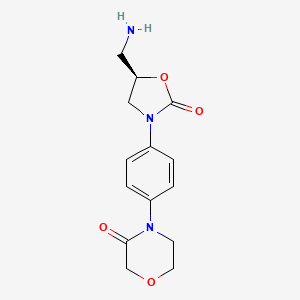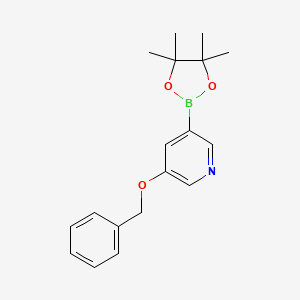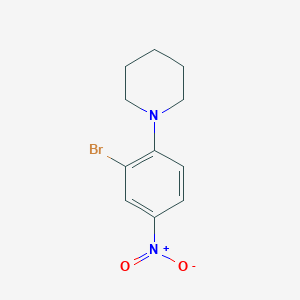
2,2,4-Trimethylpentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylpentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1376325-40-4 . It has a molecular weight of 165.71 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 2,2,4-Trimethylpentan-1-amine hydrochloride is C8H20ClN . The InChI key and other detailed molecular structure information are not available in the search results.Physical And Chemical Properties Analysis
2,2,4-Trimethylpentan-1-amine hydrochloride is a powder . It has a molecular weight of 165.71 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Biogenic Amine Detection in Food Products
Biogenic amines in food, especially fish, are of significant concern due to their implications for food safety and quality. The study by Bulushi et al. (2009) examines the role of biogenic amines, including histamine, cadaverine, and putrescine, in fish safety and spoilage. The research emphasizes the need for understanding biogenic amine formation and its control to ensure food safety, indicating a potential application of 2,2,4-Trimethylpentan-1-amine hydrochloride in the analytical detection or mitigation of these compounds (Bulushi et al., 2009).
Catalysis and Chemical Synthesis
Amine-functionalized materials, including those derived from 2,2,4-Trimethylpentan-1-amine hydrochloride, find extensive use in catalysis. Lin et al. (2016) review the synthesis, structures, and properties of amine-functionalized metal–organic frameworks (MOFs), highlighting their application in CO2 capture and catalysis due to the strong interaction between CO2 and basic amino functionalities. This underscores the compound's utility in creating materials for environmental and chemical manufacturing applications (Lin et al., 2016).
Environmental Remediation
The removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies is a critical environmental challenge. Ateia et al. (2019) provide a critical analysis of amine-containing sorbents for PFAS removal, indicating that amine-functionalized sorbents, potentially derived from 2,2,4-Trimethylpentan-1-amine hydrochloride, offer promising solutions for treating contaminated water. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a tailored approach in sorbent design for efficient pollutant removal (Ateia et al., 2019).
Propiedades
IUPAC Name |
2,2,4-trimethylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-8(3,4)6-9;/h7H,5-6,9H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQOPYGMPXFQHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)












